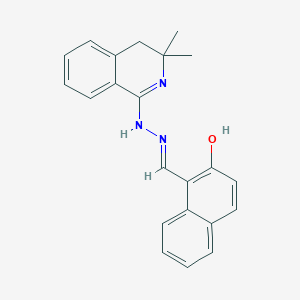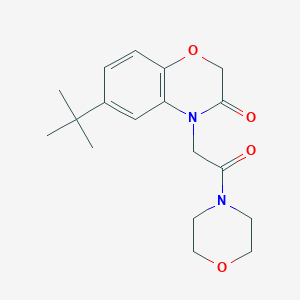![molecular formula C20H20F2N2O2S B6139269 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6139269.png)
7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. In
Mécanisme D'action
The mechanism of action of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is complex and not yet fully understood. However, scientific research has shown that this compound has the ability to interact with specific molecular targets in the body, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, which can ultimately lead to changes in cellular behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one are still being studied. However, scientific research has shown that this compound has the potential to modulate various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in laboratory experiments include its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its use in laboratory experiments.
Orientations Futures
The potential applications of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in the field of medicine are vast, and there are many future directions for research in this area. Some potential areas of research include the development of new drugs and therapies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Other areas of research may include the investigation of the biochemical and physiological effects of this compound, as well as the development of new synthesis methods for this compound. Additionally, the potential applications of this compound in other fields, such as materials science and nanotechnology, may also be explored in future research.
Méthodes De Synthèse
The synthesis of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a complex process that involves multiple steps. The first step involves the reaction between 3,4-difluorobenzylamine and 2-thiophene carboxylic acid to form an intermediate product. This intermediate product is then reacted with 1,3-dibromo-2-propanone to form the final product. The synthesis of this compound requires specialized equipment and expertise, and it is not commonly used in laboratory experiments.
Applications De Recherche Scientifique
The unique structure and properties of 7-(3,4-difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one make it a promising candidate for the development of new drugs and therapies. This compound has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Scientific research has shown that this compound has the potential to target specific molecular pathways involved in the development and progression of these diseases.
Propriétés
IUPAC Name |
7-[(3,4-difluorophenyl)methyl]-2-(thiophene-2-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c21-15-5-4-14(11-16(15)22)12-23-8-2-6-20(19(23)26)7-9-24(13-20)18(25)17-3-1-10-27-17/h1,3-5,10-11H,2,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMXRVDKJSNHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CS3)C(=O)N(C1)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorobenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![1-[(1-methylcyclopropyl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B6139204.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6139208.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6139211.png)

![N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6139230.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B6139233.png)
![1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone](/img/structure/B6139242.png)
![1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6139253.png)
![N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6139261.png)
![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)